Acide 9-acridinecarboxylique

Vue d'ensemble

Description

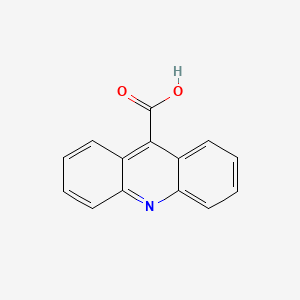

9-Acridinecarboxylic acid, also known as 9-Acridinecarboxylic acid, is a useful research compound. Its molecular formula is C14H9NO2 and its molecular weight is 223.23 g/mol. The purity is usually 95%.

The exact mass of the compound 9-Acridinecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 386. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-Acridinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Acridinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochimie : Intercalation et capture de l'ADN

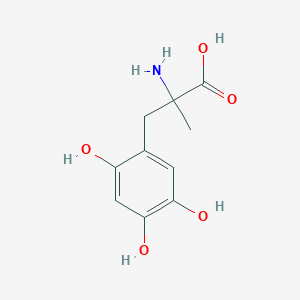

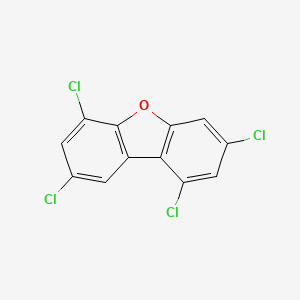

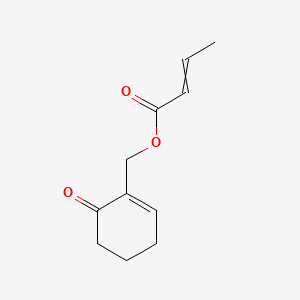

L'acide 9-acridinecarboxylique est utilisé en biochimie pour synthétiser des intercalants de l'ADN. Ces intercalants sont essentiels pour capturer les ADN bicaténaires (ADNbc) en solution {svg_1}. Cette application est importante dans la recherche génétique et les diagnostics, où une manipulation et une observation précises de l'ADN sont nécessaires.

Recherche pharmaceutique : Développement de médicaments

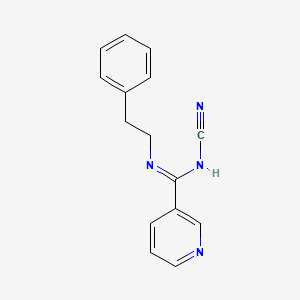

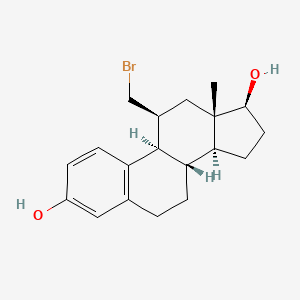

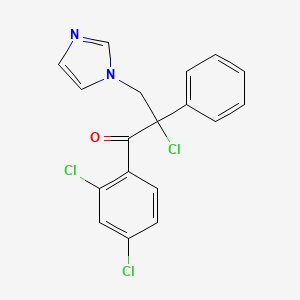

En recherche pharmaceutique, l'this compound joue un rôle dans la synthèse de peptides courts se liant à l'ADN {svg_2}. Ces peptides sont essentiels pour développer des médicaments qui ciblent des séquences d'ADN spécifiques, ce qui est particulièrement utile pour créer des traitements pour les maladies génétiques et les cancers.

Synthèse chimique : Candidats à des médicaments pour la maladie d'Alzheimer

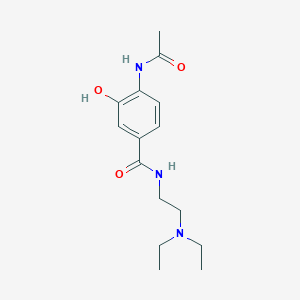

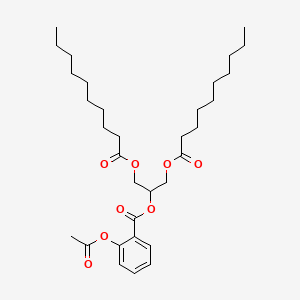

Le composé est impliqué dans la synthèse de nouveaux analogues de la cyclopentaquinoline et de l'acridine, qui sont prometteurs comme candidats à des médicaments multifonctionnels pour la maladie d'Alzheimer {svg_3}. Ces dérivés ont été évalués pour leur capacité à inhiber les cholinestérases, une cible enzymatique pour le traitement de la maladie d'Alzheimer.

Sciences de l'environnement : Réactions de photolyse

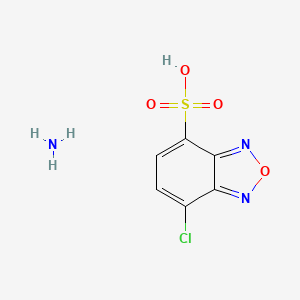

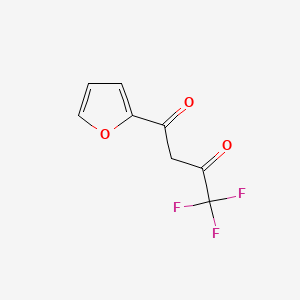

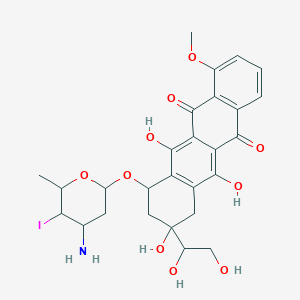

L'this compound est un produit des réactions sombres et de photolyse du 9-acridinecarboxaldéhyde en milieu aqueux {svg_4}. La compréhension de ces réactions est essentielle pour la surveillance environnementale et l'évaluation du devenir des composés chimiques dans les eaux naturelles.

Chimie analytique : Indicateur de pH fluorescent

Le rapport d'intensité de fluorescence du composé change considérablement dans la plage de pH physiologique, ce qui en fait un excellent indicateur de pH ratiométrique et à durée de vie {svg_5}. Cette propriété est très précieuse en chimie analytique pour mesurer le pH dans divers processus biologiques et chimiques.

Applications industrielles : Science des matériaux

Bien que des utilisations industrielles spécifiques de l'this compound n'aient pas été directement trouvées, des composés apparentés à l'acridine sont utilisés dans la science des matériaux comme matériaux fluorescents pour la visualisation de biomolécules et dans les technologies laser {svg_6}. Il est plausible que l'this compound puisse avoir des applications similaires étant donné sa structure chimique et ses propriétés.

Mécanisme D'action

Target of Action

The primary target of 9-Acridinecarboxylic acid is double-stranded DNA (dsDNA) . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, affecting processes such as replication and transcription.

Mode of Action

9-Acridinecarboxylic acid interacts with its target, dsDNA, by intercalation . Intercalation involves the insertion of the planar acridine ring system of the compound between the base pairs of the DNA helix . This can cause structural changes in the DNA, potentially leading to inhibition of DNA replication and transcription.

Result of Action

The interaction of 9-Acridinecarboxylic acid with dsDNA can lead to the inhibition of DNA replication and transcription . This can result in the inhibition of cell growth and proliferation.

Action Environment

The action of 9-Acridinecarboxylic acid can be influenced by environmental factors such as pH. For instance, the compound exhibits different fluorescence properties at acidic and alkaline conditions . At acidic conditions, it exists in a zwitterionic form with an emission centered at 480 nm, while at alkaline conditions, it exists in an anionic form with an emission centered at 430 nm . As the pH decreases, protonation of the heterocyclic N atom causes a red shift in the fluorescence peak and a decrease in fluorescence lifetime .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

9-Acridinecarboxylic acid plays a significant role in biochemical reactions, particularly as a DNA intercalator. It has been used to capture double-stranded DNAs (dsDNAs) duplex from solutions . The compound interacts with various enzymes and proteins, including α-amylase and α-glucosidase, and has been studied for its inhibition kinetics, structure-activity relationship (SAR), cytotoxicity, antitumor activity, and docking of ((benzyltriazolyl)methyl)acridine carboxamides . These interactions highlight the compound’s potential in biochemical research and therapeutic applications.

Cellular Effects

9-Acridinecarboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As a DNA intercalator, it can affect the transcription and replication processes by inserting itself between DNA base pairs, thereby disrupting the normal function of the DNA . This disruption can lead to changes in gene expression and cellular metabolism, potentially resulting in cytotoxic effects. The compound’s impact on cell signaling pathways and gene expression makes it a valuable tool for studying cellular processes and developing therapeutic agents.

Molecular Mechanism

The molecular mechanism of 9-Acridinecarboxylic acid involves its ability to intercalate into DNA, thereby affecting the DNA’s structure and function . This intercalation can inhibit or activate various enzymes involved in DNA replication and transcription. Additionally, the compound’s interactions with proteins and other biomolecules can lead to changes in gene expression and cellular function. The precise binding interactions and enzyme inhibition or activation mechanisms are crucial for understanding the compound’s effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Acridinecarboxylic acid can change over time. The compound’s stability and degradation are essential factors to consider when studying its long-term effects on cellular function. Studies have shown that 9-Acridinecarboxylic acid can maintain its stability under specific conditions, allowing for prolonged observation of its effects on cells . Degradation over time can lead to changes in its efficacy and potential cytotoxicity, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of 9-Acridinecarboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxic effects, while higher doses can lead to significant cytotoxicity and adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.

Metabolic Pathways

9-Acridinecarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in cellular metabolism. Studies have shown that 9-Acridinecarboxylic acid can affect the activity of enzymes involved in glycolysis and other metabolic pathways, leading to changes in cellular energy production and overall metabolism.

Transport and Distribution

The transport and distribution of 9-Acridinecarboxylic acid within cells and tissues are critical for its biological activity . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. Understanding these interactions is essential for determining the compound’s efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 9-Acridinecarboxylic acid plays a significant role in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity. Studies have shown that 9-Acridinecarboxylic acid can localize to the nucleus, where it exerts its effects on DNA and gene expression.

Propriétés

IUPAC Name |

acridine-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRYQBAAHMBIFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201524 | |

| Record name | 9-Acridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5336-90-3 | |

| Record name | 9-Acridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Acridinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Acridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5336-90-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1205108.png)

![1-hydroxy-10-methoxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B1205119.png)